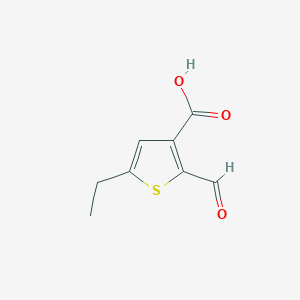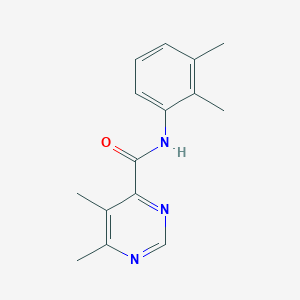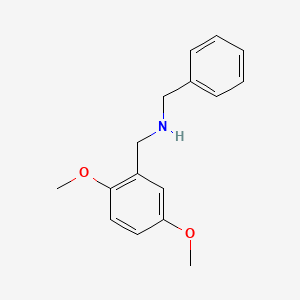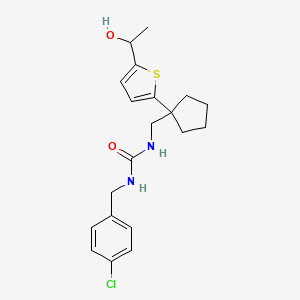
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C20H25ClN2O2S and its molecular weight is 392.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea, which is known for its urea fungicide properties, exhibits a cyclopentyl ring adopting an envelope conformation. This structural detail plays a pivotal role in its function and effectiveness as a fungicide. The crystal structure analysis reveals significant interactions within the crystal, such as N—H⋯O hydrogen bonds forming chains and weak π–π interactions between chlorobenzene rings, contributing to the compound's stability and reactivity (Kang, Kim, Kwon, & Kim, 2015).
Synthesis of Labelled Compounds
In the domain of research involving the synthesis of labelled compounds, the creation of 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea labelled with ^14C at its urea group has been explored. This synthesis process, starting from potassium cyanide-^14C, is crucial for studies in various fields including pharmaceuticals and biochemical research, highlighting the versatility and importance of such urea derivatives in scientific investigations (Esses-Reiter & Reiter, 1981).
Anticonvulsant Activity and Molecular Docking
A series of urea/thiourea derivatives has been synthesized and screened for anticonvulsant activity, showcasing the potential therapeutic applications of these compounds. Molecular docking studies supplement these findings, providing insights into the interactions at the molecular level that could explain the observed pharmacological activities. Such research underscores the potential of urea derivatives in developing new anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of certain urea derivatives have revealed their efficacy in protecting mild steel in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is crucial. The specific interactions between these compounds and metal surfaces, including adsorption characteristics and inhibition mechanisms, are of significant interest in materials science (Bahrami & Hosseini, 2012).
Anticancer Potential
The synthesis and evaluation of urea derivatives as potential anticancer agents highlight another critical area of scientific research. Through structure-activity relationship studies, compounds exhibiting significant antiproliferative effects have been identified, indicating the promise of urea derivatives in cancer therapy. These findings are instrumental in guiding further research into the development of novel anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZOIMALQBQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

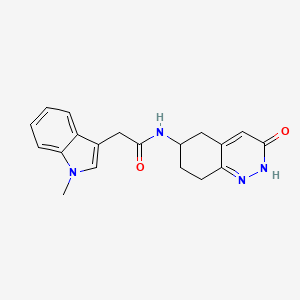
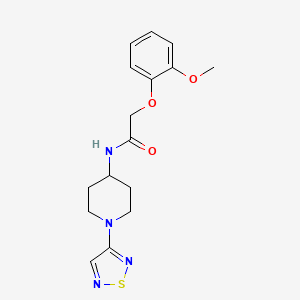
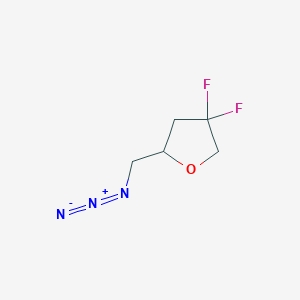

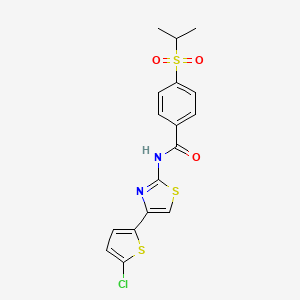
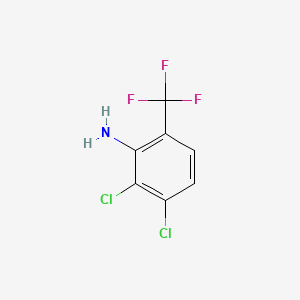

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)
![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)
![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)
